molecular formula C14H11NO2 B6596378 4-(3-(Hydroxymethyl)phenoxy)benzonitrile CAS No. 888967-63-3

4-(3-(Hydroxymethyl)phenoxy)benzonitrile

Cat. No.: B6596378
CAS No.: 888967-63-3
M. Wt: 225.24 g/mol
InChI Key: VTMHBWLXFTWTRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-(Hydroxymethyl)phenoxy)benzonitrile can be synthesized from 4-(3-Formylphenoxy)benzonitrile . The synthesis involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent . The resulting intermediate is then reacted with a boron reagent in the presence of a base and a catalyst in an organic solvent to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Hydroxymethyl)phenoxy)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 4-(3-(Carboxyphenoxy)benzonitrile.

    Reduction: 4-(3-(Hydroxymethyl)phenoxy)benzylamine.

    Substitution: Various substituted phenoxybenzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-(Hydroxymethyl)phenoxy)benzonitrile is not well-documented. its structural similarity to Crisaborole suggests that it may interact with similar molecular targets and pathways. Crisaborole is known to inhibit phosphodiesterase-4 (PDE4), leading to anti-inflammatory effects . It is possible that this compound may exhibit similar interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, including the hydroxymethyl and benzonitrile groups, which confer distinct chemical reactivity and biological activity. Its role as an impurity in the synthesis of Crisaborole also highlights its importance in pharmaceutical research and quality control .

Properties

IUPAC Name

4-[3-(hydroxymethyl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMHBWLXFTWTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888967-63-3
Record name 4-(3-(Hydroxymethyl)phenoxy)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888967633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(Hydroxymethyl)phenoxy]benzonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KRH5G3UM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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